sodium (1z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate

Pyrimidine synthesis enolate geometry Copanlisib intermediate

Sodium (1Z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate (CAS 927806-95-9) is a sodium enolate salt with molecular formula C₇H₁₁NaO₅ and a molecular weight of 198.15 g/mol. It is commercially supplied as a solid with purity specifications typically ranging from 90%+ to ≥98% depending on the vendor.

Molecular Formula C7H11NaO5
Molecular Weight 198.15 g/mol
CAS No. 927806-95-9
Cat. No. B3043805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium (1z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate
CAS927806-95-9
Molecular FormulaC7H11NaO5
Molecular Weight198.15 g/mol
Structural Identifiers
SMILESCOC(C(=C[O-])C(=O)OC)OC.[Na+]
InChIInChI=1S/C7H12O5.Na/c1-10-6(9)5(4-8)7(11-2)12-3;/h4,7-8H,1-3H3;/q;+1/p-1/b5-4+;
InChIKeyXCZUGFTZFZMPFD-FXRZFVDSSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (1Z)-2-(Dimethoxymethyl)-3-Methoxy-3-Oxoprop-1-En-1-Olate (CAS 927806-95-9): Compound Identity and Procurement Baseline


Sodium (1Z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate (CAS 927806-95-9) is a sodium enolate salt with molecular formula C₇H₁₁NaO₅ and a molecular weight of 198.15 g/mol . It is commercially supplied as a solid with purity specifications typically ranging from 90%+ to ≥98% depending on the vendor . The compound is formally designated as Regadenoson Impurity 24 (also catalogued as Impurity 22 and Impurity 39 sodium salt) and is employed as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation, and quality control during Regadenoson API production [1]. In parallel, it serves as a key synthetic intermediate in the preparation of Copanlisib (BAY 80-6946), where it undergoes cyclization with guanidine hydrochloride to yield methyl 2-aminopyrimidine-5-carboxylate, a critical building block for the PI3K inhibitor [2].

Why Generic Substitution Is Not Advisable for Sodium (1Z)-2-(Dimethoxymethyl)-3-Methoxy-3-Oxoprop-1-En-1-Olate


This compound exists as the defined (1Z)-geometric isomer . Its (E)-isomer counterpart (CAS 50628-37-0) carries a distinct CAS registry number and may differ in reactivity during stereospecific cyclization reactions, particularly in the formation of pyrimidine rings where enolate geometry can influence regiochemical outcomes . For procurement related to Regadenoson impurity profiling, regulatory submissions require identity-matched reference standards traceable to the specific impurity designated in the pharmacopoeia or ANDA filing; substitution with the E-isomer or with methyl 3,3-dimethoxypropionate (CAS 7424-91-1, the precursor ester) fails to meet this requirement [1]. For Copanlisib intermediate applications, alternative synthetic routes that bypass this enolate intermediate have been reported, but they introduce different impurity profiles and may require additional purification steps, directly impacting yield and cost of goods [2][3]. The Z-configuration is not a trivial stereochemical nuance; it dictates the spatial orientation of the nucleophilic enolate oxygen, which in turn governs the regioselectivity of the subsequent cyclization with amidine reagents such as guanidine [3].

Quantitative Differentiation Evidence for Sodium (1Z)-2-(Dimethoxymethyl)-3-Methoxy-3-Oxoprop-1-En-1-Olate Versus Closest Analogs


Z-Configuration Geometric Specificity Versus the E-Isomer for Regioselective Pyrimidine Cyclization

The target compound is unequivocally the (1Z)-configured sodium enolate (CAS 927806-95-9), whereas the corresponding (E)-isomer is registered under a distinct CAS number (50628-37-0) . In the synthesis of 2-substituted pyrimidine-5-carboxylic esters, the Z-enolate reacts with amidinium salts to afford pyrimidine products with defined regiochemistry; the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (the Z-form) has been specifically identified as the reactive species in this transformation [1]. The E-isomer would present the nucleophilic enolate oxygen in a different spatial orientation, potentially leading to altered cyclization regiochemistry or reduced reaction efficiency. This stereochemical distinction carries practical procurement consequences: the Z-isomer (CAS 927806-95-9) is the form designated as Regadenoson Impurity 24, while the E-isomer (CAS 50628-37-0) is separately catalogued as Regadenoson Impurity 39 sodium salt, each requiring distinct reference standards for regulatory analytical work .

Pyrimidine synthesis enolate geometry Copanlisib intermediate regioselectivity

Dual-Function Utility: Certified Regadenoson Impurity Reference Standard with ISO 17034 Accreditation

This compound is supplied as an ISO 17034-certified reference standard for Regadenoson impurity analysis by accredited vendors such as CATO [1]. In contrast, the precursor methyl 3,3-dimethoxypropionate (CAS 7424-91-1) and the E-isomer (CAS 50628-37-0) are not typically offered under the same ISO 17034 quality system for Regadenoson impurity applications [1]. CATO-certified standards include full characterization documentation—NMR, MS, HPLC, IR, UV—along with a certificate of analysis (COA) and structural conformity report, which can serve as supporting material for drug regulatory submissions [1]. Other Regadenoson impurities such as Impurity 9 (CAS 1818-71-9, a purine nucleoside derivative) are structurally unrelated and cannot substitute for this compound in chromatographic method development targeting the dimethoxymethyl-acrylate class of process impurities [2]. The compound's availability in multiple purity tiers (95% from AKSci and CymitQuimica , 98% from Hodoodo Chemicals and Shenzhen Huaxin [3]) provides procurement flexibility depending on the analytical sensitivity required.

pharmaceutical reference standard impurity profiling ISO 17034 Regadenoson quality control

Yield Benchmarking in Pyrimidine-5-Carboxylate Synthesis: Cyclization with Guanidine

The cyclization of this compound (as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol) with guanidine hydrochloride yields methyl 2-aminopyrimidine-5-carboxylate, an essential intermediate for Copanlisib [1]. In a patent-precedented procedure, the reaction of 3,3-dimethoxy-2-dimethoxymethyl-propionate (a closely related analog) with guanidine hydrochloride in dimethylformamide afforded methyl 2-aminopyrimidine-5-carboxylate in 63% isolated yield . The sodium enolate form (target compound) is explicitly cited as the reactive intermediate (compound XV) in the Copanlisib synthetic pathway, where it cyclizes with guanidine hydrochloride (XVI) to provide methyl 2-aminopyrimidine-5-carboxylate (XVII), which is subsequently hydrolyzed with LiOH in MeOH to 2-aminopyrimidine-5-carboxylic acid [1]. Alternative synthetic routes to methyl 2-aminopyrimidine-5-carboxylate that do not proceed through this enolate intermediate typically require additional protection/deprotection steps or employ different starting materials such as 2-aminopyrimidine-5-carboxylic acid via decarboxylative cross-coupling, adding synthetic complexity and potentially reducing overall yield [2].

pyrimidine synthesis guanidine cyclization Copanlisib intermediate yield benchmarking

Orthogonal Reactivity: Pyrazole Formation via Hydrazine Cyclocondensation

Beyond pyrimidine synthesis, this compound demonstrates orthogonal reactivity with hydrazine derivatives to yield pyrazole-4-carboxylate esters. In a documented procedure, methyl 2-(dimethoxymethyl)-3-hydroxyacrylate sodium salt (18.68 g) was reacted with benzylhydrazine dihydrochloride (18.39 g) in ethanol at 70 °C to produce methyl 1-benzyl-1H-pyrazole-4-carboxylate . Similarly, reaction with t-butylhydrazine hydrochloride (8.09 g of hydrazine per 8.51 g of enolate) in ethanol at 60 °C yielded methyl 1-t-butyl-pyrazole-4-carboxylate . This dual reactivity—pyrimidine formation with guanidine and pyrazole formation with hydrazines—is a direct consequence of the 1,3-dicarbonyl enolate structure bearing a protected aldehyde equivalent (dimethoxymethyl group). In contrast, methyl 3,3-dimethoxypropionate (CAS 7424-91-1), the precursor ester, lacks the enolate functionality and requires a separate formylation step before it can participate in analogous heterocycle-forming condensations [1]. The pre-installed enolate in the target compound thus eliminates one synthetic operation.

pyrazole synthesis hydrazine condensation heterocycle synthesis building block versatility

Regulatory Documentation Completeness: COA, Structural Confirmation, and Traceability for ANDA/DMF Submissions

Vendors supplying CAS 927806-95-9 as a Regadenoson impurity reference standard provide comprehensive documentation packages that include HPLC purity data, ¹H NMR, ¹³C NMR, MS, and in some cases 2D NMR, IR, UV, and thermogravimetric analysis [1]. Axios Research explicitly states that their Regadenoson Impurity 24 standard is 'fully characterized' and 'compliant with regulatory guidelines,' suitable for analytical method development, method validation (AMV), and quality-controlled (QC) applications [2]. CATO supplies this compound under ISO 17034 accreditation with a structural conformity report that can serve as a supporting document for drug regulatory submissions [3]. In contrast, generic chemical suppliers of methyl 3,3-dimethoxypropionate or the E-isomer typically provide only a basic certificate of analysis without the full spectral characterization suite required for regulatory impurity method validation . This documentation gap can add 2–4 weeks of internal analytical characterization work when a non-certified standard is procured.

ANDA submission DMF regulatory compliance impurity reference standard traceability

Optimal Procurement Scenarios for Sodium (1Z)-2-(Dimethoxymethyl)-3-Methoxy-3-Oxoprop-1-En-1-Olate Based on Quantitative Differentiation Evidence


Regadenoson ANDA/DMF Impurity Profiling and Method Validation

This compound is the designated Regadenoson Impurity 24 reference standard. It is procured by pharmaceutical quality control laboratories for HPLC method development, method validation per ICH Q2(R1), and batch-release testing of Regadenoson API. Procurement from an ISO 17034-certified vendor ensures the standard is accompanied by full characterization data (¹H NMR, ¹³C NMR, MS, HPLC, IR, UV, structural conformity report), which directly supports regulatory submission requirements and eliminates the need for internal re-characterization [1][2]. The Z-configuration of this compound matches the designated impurity code; procurement of the E-isomer (CAS 50628-37-0) would result in an identity mismatch and potential regulatory rejection .

Copanlisib Process Chemistry: Pyrimidine Core Construction via Guanidine Cyclization

In the patent-specified synthetic route to Copanlisib (BAY 80-6946), this enolate intermediate undergoes cyclization with guanidine hydrochloride to form methyl 2-aminopyrimidine-5-carboxylate, which upon LiOH hydrolysis yields 2-aminopyrimidine-5-carboxylic acid—the key building block for coupling to the imidazoquinazoline core [3]. Process chemistry groups procure this intermediate to implement the validated patent route, avoiding alternative pathways that require transition metal-catalyzed cross-coupling or additional protection/depletion steps. The pre-formed enolate eliminates the Claisen condensation step that would otherwise be required if starting from methyl 3,3-dimethoxypropionate [4].

Medicinal Chemistry Library Expansion: Parallel Synthesis of Pyrazole-4-Carboxylates

For medicinal chemistry campaigns requiring 1-substituted pyrazole-4-carboxylic acid derivatives, this compound serves as a direct precursor. Reaction with substituted hydrazines (benzylhydrazine, t-butylhydrazine, or other alkyl/aryl hydrazines) in ethanol at 60–70 °C yields the corresponding pyrazole-4-carboxylate esters in a single synthetic operation . This enables rapid analog generation for structure-activity relationship (SAR) studies without requiring a separate formylation step. The orthogonal reactivity—pyrimidine formation with guanidine versus pyrazole formation with hydrazines—allows the same purchased intermediate to feed two distinct heterocyclic lead optimization campaigns .

Forced Degradation Studies and Stability-Indicating Method Development for Regadenoson

This compound has been characterized as part of systematic forced degradation studies of Regadenoson under hydrolytic (neutral, acidic, alkaline) and oxidative stress conditions per ICH Q1A(R2) guidelines [5]. Analytical development groups procuring this impurity standard can use it as a system suitability marker and a retention time reference for stability-indicating HPLC methods. The availability of this impurity in multiple purity tiers (95% to >99%) allows laboratories to select the appropriate grade based on method sensitivity requirements—a higher-purity standard for quantitative impurity determination, or a lower-cost option for qualitative system suitability testing [1].

Quote Request

Request a Quote for sodium (1z)-2-(dimethoxymethyl)-3-methoxy-3-oxoprop-1-en-1-olate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.